

An In-depth Technical Guide to the Solubility of Aluminium Glycinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

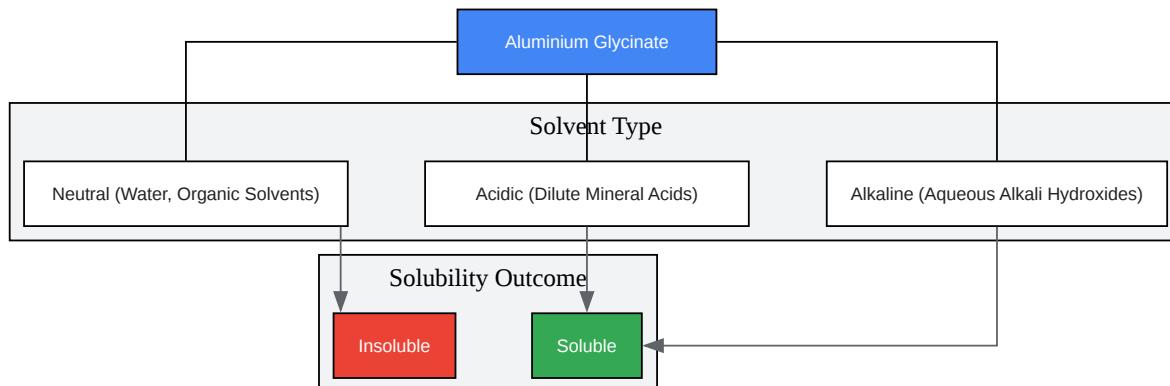
Compound Name: **Aluminium glycinate**

Cat. No.: **B1365118**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **aluminium glycinate** (also known as dihydroxyaluminum aminoacetate). The information is compiled to assist researchers, scientists, and professionals in drug development in understanding its behavior in various solvent systems, which is critical for formulation, bioavailability, and analytical method development.


Introduction to Aluminium Glycinate

Aluminium glycinate is an organo-metallic compound formed from the combination of aluminum and the amino acid glycine.^[1] It is a white or slightly yellow, tasteless powder.^{[1][2]} Its primary pharmaceutical application is as an antacid for neutralizing stomach acid in the treatment of peptic ulcers and acid reflux.^{[3][4][5]} It is defined in the British Pharmacopoeia (BP) and European Pharmacopoeia (Ph. Eur.) as a basic aluminium monoglycinate, partly hydrated.^{[3][6][7]} The United States Pharmacopeia (USP) refers to it as Dihydroxyaluminum Aminoacetate.^[8]

Solubility Profile of Aluminium Glycinate

The solubility of **aluminium glycinate** is a critical factor in its formulation and efficacy. The available data, primarily from pharmacopoeial monographs and chemical data sheets, indicates a distinct pH-dependent solubility profile. While some sources provide conflicting general statements, a consensus emerges from the more detailed technical documents.

[Click to download full resolution via product page](#)

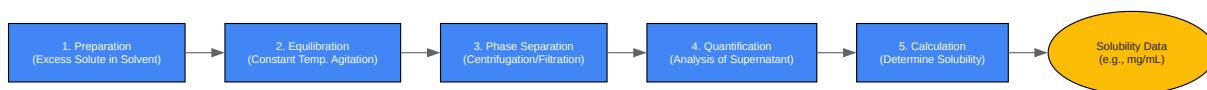
Caption: Logical flow of **aluminium glycinate** solubility.

Experimental Protocols for Solubility Determination

While specific quantitative solubility studies for **aluminium glycinate** are not readily available in the literature, standard methodologies can be applied to determine its solubility in various solvents and conditions.

The equilibrium solubility of a compound is typically determined using the shake-flask method. This protocol outlines the general steps for determining the solubility of **aluminium glycinate**.

- Preparation: Add an excess amount of **aluminium glycinate** powder to a known volume of the selected solvent (e.g., water, buffer of specific pH, ethanol) in a sealed, inert container (e.g., glass vial).
- Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be protected from light if the compound is light-sensitive.
- Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does


not adsorb the solute).

- Quantification: Accurately dilute the clear, saturated supernatant. Analyze the concentration of **aluminium glycinate** in the diluted solution using a validated analytical method, such as:
 - Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) to determine the aluminum concentration.
 - High-Performance Liquid Chromatography (HPLC) with a suitable detector if a chromophore is present or after derivatization.
 - Titration methods, such as the edetate disodium titration described in the USP monograph for assaying the compound.[8]
- Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL, g/100mL, or mol/L.

Pharmacopoeias describe specific dissolution procedures for identification and assay purposes, which confirm its solubility in acidic media.

- USP Identification Test: Suspend 1 g of dihydroxyaluminum aminoacetate in 25 mL of water, then add hydrochloric acid dropwise until a clear solution is formed.[8] This demonstrates its solubility in acid.
- BP/Ph. Eur. Assay for Al_2O_3 : Dissolve 0.25 g in a mixture of 3 ml of 1M hydrochloric acid and 50 ml of water.[3][5] This serves as the basis for a titration to determine the aluminum oxide content.

The workflow for a typical solubility determination experiment is illustrated below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of **aluminium glycinate**:

- pH: As established, pH is the most critical factor. Solubility is minimal at neutral pH and increases significantly in acidic ($\text{pH} < 4$) and alkaline ($\text{pH} > 8$) conditions.
- Temperature: While specific data is unavailable, the solubility of most solids in liquids increases with temperature. This relationship should be determined experimentally for specific formulation needs.
- Complex Formation: The presence of other ions or molecules in the solution can affect solubility. For instance, citrate can form complexes with aluminum ions, which may alter solubility.^[11] The BP/Ph. Eur. identification test involves dissolving **aluminium glycinate** in a sodium hydroxide solution containing citric acid.^{[3][5]}

Implications for Drug Development

- Formulation: Due to its poor water solubility, **aluminium glycinate** is typically formulated as a solid dosage form (tablets, powders) for its antacid use. Liquid suspensions are also common.
- Bioavailability: The compound's efficacy as an antacid relies on its ability to react in the acidic environment of the stomach, not on its dissolution and absorption into the bloodstream. Its low solubility at physiological pH in the intestine limits systemic aluminum absorption.
- Analytical Methods: When developing analytical methods for assay or impurity testing, the choice of solvent is crucial. Dilute mineral acids are effective for dissolving the compound to ensure a homogenous solution for analysis.^{[3][5][8]}

Conclusion

Aluminium glycinate is a compound with low intrinsic solubility in neutral aqueous and organic solvents. Its solubility is profoundly dependent on pH, showing significant increases in both

acidic and alkaline environments. This characteristic is fundamental to its function as an antacid. For drug development professionals, a thorough experimental determination of its solubility under specific formulation conditions is essential, and the standardized protocols provided herein can serve as a guide for such studies. The lack of quantitative solubility data in the public domain represents a research gap that, if filled, would be highly beneficial for formulation science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 13682-92-3, Aluminium glycinate | lookchem [lookchem.com]
- 2. Aluminium glycinate | 13682-92-3 [chemicalbook.com]
- 3. Aluminium Glycinate BP Ph Eur n Pure Manufacturers, SDS [mubychem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aluminium Glycinate BP IP Grade Manufacturers [anmol.org]
- 6. Aluminium Glycinate BP Ph Eur, Dihydroxyaluminum Aminoacetate USP Manufacturers [aluminiumglycinate.com]
- 7. Aluminum Glycinate BP Ph Eur, Dihydroxyaluminum Aminoacetate USP Manufacturers [aluminiumchloridehexahydrate.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. Aluminum Glycinate | 13682-92-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Aluminum Glycinate 13682-92-3 (or 41354-48-7) | Muby Chemicals Manufacturers [mubychem.net]
- 11. Aluminium in Biological Environments: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Aluminium Glycinate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1365118#solubility-of-aluminium-glycinate-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com